(R)-2-Amino-4-bromopent-4-enoic acid chemical properties
(R)-2-Amino-4-bromopent-4-enoic acid chemical properties
An In-depth Technical Guide to (R)-2-Amino-4-bromopent-4-enoic Acid
Introduction
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic, chiral amino acid that serves as a highly versatile building block in modern organic and medicinal chemistry.[1] Its unique structure, featuring a stereodefined α-amino acid core, a reactive vinyl bromide moiety, and a flexible methylene spacer, makes it a valuable precursor for the synthesis of complex unnatural amino acids (UAAs). These UAAs are integral to the development of novel therapeutics, peptidomimetics, and chemical biology tools, enabling precise modifications to probe and modulate biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical and Spectroscopic Properties
The fundamental properties of (R)-2-Amino-4-bromopent-4-enoic acid are summarized below. While experimentally derived spectroscopic data is not widely published, predicted characteristics based on its structure are provided for reference.
Core Properties
A compilation of the compound's key physical and chemical identifiers is presented in Table 1.
Table 1: Core Chemical Properties of (R)-2-Amino-4-bromopent-4-enoic acid
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-4-bromopent-4-enoic acid | [2] |
| CAS Number | 264903-49-3 | [1][2][3] |
| Molecular Formula | C₅H₈BrNO₂ | [1][2][3] |
| Molecular Weight | 194.03 g/mol | [1][3][4] |
| Exact Mass | 192.97400 u | [4] |
| Stereochemistry | (R)-enantiomer | [2][3] |
| Purity | Typically ≥95% | [2] |
| InChI Key | YTCSGBSYHNQHFD-SCSAIBSYSA-N | [2] |
| Canonical SMILES | C=C(Br)CC(=O)O | [2] |
Note: The (S)-enantiomer is also commercially available under CAS Number 151144-96-6.[1][4]
Predicted Spectroscopic Profile
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the vinyl proton adjacent to the bromine, the α-proton of the amino acid, the diastereotopic methylene protons, and exchangeable protons from the amine and carboxylic acid groups.
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¹³C NMR Spectroscopy: The carbon spectrum should reveal signals for the two sp² hybridized carbons of the vinyl bromide group, the α-carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
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Infrared (IR) Spectroscopy: Characteristic absorption bands are anticipated for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-Br stretch.
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Mass Spectrometry: High-resolution mass spectrometry would confirm the exact mass of 192.97400 u.[4] The mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Stability and Handling
Proper handling and storage are critical to maintain the integrity of the compound.
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Storage Conditions: To ensure stability, the compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It should be protected from light.[1]
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Safety and Hazards: (R)-2-Amino-4-bromopent-4-enoic acid is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.[4] All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Reactivity
The synthetic utility of (R)-2-Amino-4-bromopent-4-enoic acid stems from its strategic placement of reactive functional groups.
General Synthetic Approach
The choice of the nitrogen-protecting group is a critical determinant of the reaction's course, with electron-withdrawing groups like trifluoroacetyl (TFA) favoring the desired alkene addition over potential cyclization pathways.[5] A typical sequence involves the reaction of an N-TFA protected α-vinyl amino ester with phenylselenyl bromide (PhSeBr), followed by an oxidative workup to eliminate the selenide and form the vinyl bromide.[5] This process can yield a mixture of the terminal (E)-isomer and the internal vinyl bromide isomer.[5]
Caption: General workflow for synthesizing α-bromovinyl amino acids.
Chemical Reactivity and Synthetic Utility
The true value of (R)-2-Amino-4-bromopent-4-enoic acid lies in its capacity to serve as a scaffold for diversification. The vinyl bromide moiety is an exceptionally versatile functional handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.
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Cross-Coupling Reactions: The vinyl bromide is an ideal substrate for Suzuki-Miyaura, Negishi, and Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, and other vinyl groups.[6] Nickel-catalyzed reductive coupling methodologies have also proven effective for connecting vinyl halides with various electrophiles.[7]
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Amino Acid Chemistry: The α-amino and carboxylic acid groups can be manipulated using standard peptide chemistry protocols. The amine can be protected with common protecting groups (e.g., Boc, Cbz) and coupled with other amino acids or molecular fragments, while the carboxylic acid can be esterified or activated for amide bond formation.
This dual reactivity allows for a modular approach to building complex molecular architectures. A synthetic chemist can first perform a cross-coupling reaction on the vinyl bromide and then utilize the amino acid functionality for further elaboration, or vice versa.
Caption: Reactivity map for synthetic diversification.
Applications in Research and Drug Development
The ability to synthesize novel UAAs is a cornerstone of modern drug discovery. (R)-2-Amino-4-bromopent-4-enoic acid is a key enabler of this process.
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Scaffold for Unnatural Amino Acids: Its primary application is as a starting material for UAAs with novel side chains that are not found in nature.[1][8] These UAAs can be incorporated into peptides to create peptidomimetics with improved pharmacological properties, such as enhanced metabolic stability, increased potency, and greater receptor selectivity.[8]
-
Medicinal Chemistry and Drug Discovery: The vinyl bromide handle allows for the late-stage functionalization of complex molecules, a powerful strategy in lead optimization. By using cross-coupling reactions, chemists can rapidly generate libraries of analogs with diverse side chains to explore structure-activity relationships (SAR). This approach has been used to synthesize complex molecules, including derivatives of pharmaceutical scaffolds.[9]
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Chemical Biology and PROTACs: The synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) often requires complex, non-natural linkers and ligands.[10] Building blocks like (R)-2-Amino-4-bromopent-4-enoic acid provide the necessary chemical handles to construct these elaborate structures.
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Radiolabeled Tracers for Imaging: Structurally related vinyl halide-containing amino acids have been successfully developed as radiolabeled tracers for Positron Emission Tomography (PET) imaging of brain tumors.[11] This highlights the potential of this scaffold in the development of novel diagnostic agents, where the bromine atom could be replaced with a positron-emitting isotope like ⁷⁶Br.[11]
Conclusion
(R)-2-Amino-4-bromopent-4-enoic acid is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its defined stereochemistry and, most importantly, its reactive vinyl bromide handle provide a gateway to a vast chemical space of novel unnatural amino acids. For researchers in drug discovery and chemical biology, this compound offers a reliable and versatile platform for constructing the next generation of precisely engineered molecules, from targeted therapeutics to advanced biological probes.
References
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- (R)-2-Amino-4-bromopent-4-enoic acid. Fluorochem.
- Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course.
- 2-Amino-4-bromopent-4-enoic Acid | CAS 7145-00-8. Benchchem.
- Buy (2S)
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. RSC Publishing.
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
- Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.
- Reprogramming natural proteins using unn
- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Upd
- Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PubMed Central.
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